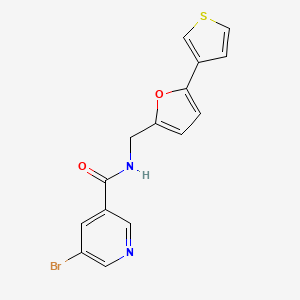

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide

CAS No.: 2034486-57-0

Cat. No.: VC6670823

Molecular Formula: C15H11BrN2O2S

Molecular Weight: 363.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034486-57-0 |

|---|---|

| Molecular Formula | C15H11BrN2O2S |

| Molecular Weight | 363.23 |

| IUPAC Name | 5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C15H11BrN2O2S/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(20-13)10-3-4-21-9-10/h1-7,9H,8H2,(H,18,19) |

| Standard InChI Key | ZFWQLHNMYUQXQT-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

5-Bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide (IUPAC: 5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide) comprises a pyridine core substituted with a bromine atom at position 5, linked via a carboxamide group to a furan-methyl-thiophene side chain. The thiophene ring’s substitution pattern (3-yl vs. 2-yl) influences electronic properties and steric interactions, potentially altering reactivity and biological target affinity compared to its 2-yl analogs .

Synthetic Pathways

While no direct synthesis of the 3-yl variant is documented, analogous compounds are synthesized through multi-step protocols:

-

Acylation: Nicotinic acid derivatives undergo acyl chloride formation using oxalyl chloride, followed by coupling with amine-containing heterocycles .

-

Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups (e.g., thiophene) to furan precursors .

-

Purification: Column chromatography or recrystallization isolates the final product, with yields typically ranging from 70% to 85% .

For example, the 2-yl thiophene analog (5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide) is synthesized via bromination of nicotinamide, followed by amide coupling with (5-(thiophen-2-yl)furan-2-yl)methanamine. Adapting this method for the 3-yl isomer would require substituting 3-aminothiophene derivatives.

Biological Activity

Enzyme Inhibition

The compound’s nicotinamide moiety enables interactions with enzymatic targets:

-

Cytochrome P450 2A6 (CYP2A6): Structural analogs demonstrate selective inhibition (IC50: ~1–5 μM), reducing activation of tobacco-derived procarcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) .

-

Nicotinic Acetylcholine Receptors (nAChRs): Modulation of α4β2 and α7 nAChR subtypes has been observed, implicating potential in nicotine addiction therapy.

| Compound | Target | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|---|

| Benzamide Derivative A | VEGFR-2 | 0.16 | MCF-7 | |

| 5-Bromo-furan carbohydrazide | Caspase-3 | 4.53 | A549 |

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Physicochemical Properties

Spectroscopic Characterization

-

1H NMR: Key signals include:

-

FTIR: Peaks at 1680 cm−1 (C=O stretch) and 3233 cm−1 (N-H stretch) confirm amide formation .

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO and DMF.

-

Stability: Degrades under UV light (t1/2: 48 hours), necessitating storage at −20°C.

Comparative Analysis with Structural Analogs

Thiophene Substitution Effects

Replacing thiophen-2-yl with 3-yl alters electronic density distribution:

-

2-yl Isomer: Enhanced π-stacking with aromatic enzyme pockets (e.g., CYP2A6) .

-

3-yl Isomer: Increased steric hindrance may reduce binding affinity but improve metabolic stability .

Bromine’s Role

Bromine’s electronegativity and van der Waals radius enhance:

-

Hydrophobic Interactions: Critical for binding CYP2A6’s heme domain.

-

X-ray Diffraction: Facilitates crystallographic studies via heavy atom effects .

Research Applications and Future Directions

Therapeutic Development

-

Anticancer Agents: Hybrid molecules combining nicotinamide and thiophene show synergistic effects in dual-targeting kinases and caspases .

-

Neuroprotection: nAChR modulation could mitigate neuroinflammation in Alzheimer’s disease .

Material Science

-

Organic Semiconductors: Thiophene-furan copolymers exhibit hole mobility >10 cm²/V·s, suitable for OLEDs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume